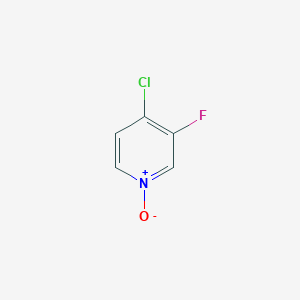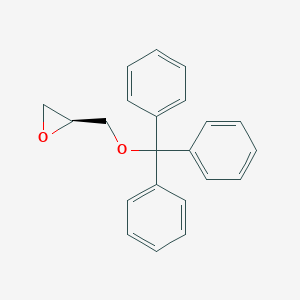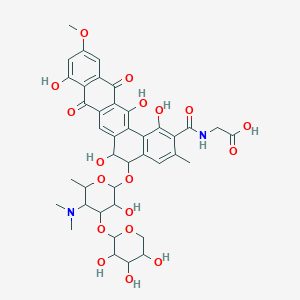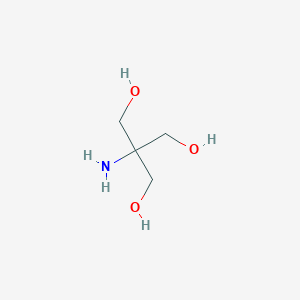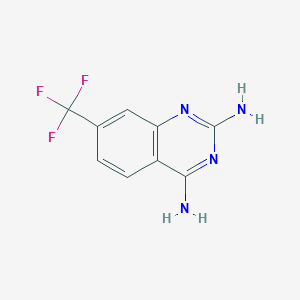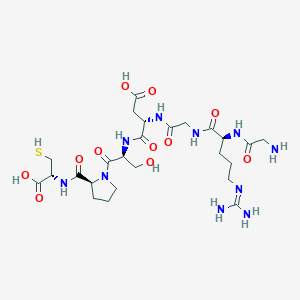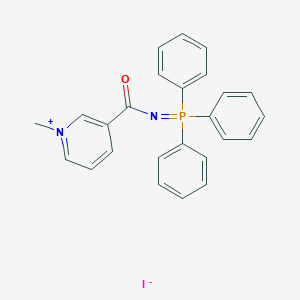
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. It is a water-soluble compound that is converted into an insoluble formazan product by living cells. MTT is used as a sensitive indicator of cell viability and proliferation, making it an essential tool in various fields of research, including cancer biology, drug discovery, and toxicology.
Mécanisme D'action
MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The tetrazolium ring of MTT is reduced by the mitochondrial enzyme NAD(P)H-dependent oxidoreductase to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Effets Biochimiques Et Physiologiques
MTT has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is rapidly taken up by cells and converted into formazan in the presence of active mitochondrial dehydrogenases.
Avantages Et Limitations Des Expériences En Laboratoire
MTT has several advantages over other cell viability assays. It is a simple and rapid assay that requires minimal sample preparation and can be easily scaled up for high-throughput screening. MTT is also highly sensitive and can detect as few as 100 viable cells per well. However, MTT has several limitations. It is a colorimetric assay that requires a spectrophotometer to measure the amount of formazan produced. MTT is also susceptible to interference from compounds that absorb light at the same wavelength as formazan, such as phenol red and serum proteins.
Orientations Futures
For research include the development of more sensitive and specific tetrazolium-based assays, the identification of new applications for MTT in drug discovery and toxicology, and the development of alternative assays that do not rely on colorimetric detection.
Méthodes De Synthèse
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with triphenylphosphine in the presence of carbon dioxide. The resulting product is then purified by recrystallization from ethanol and water.
Applications De Recherche Scientifique
MTT is widely used in scientific research to assess cell viability and proliferation. It is used in various assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. MTT is also used in drug discovery to screen for potential anticancer drugs and to evaluate the effectiveness of chemotherapy agents.
Propriétés
Numéro CAS |
125583-35-9 |
|---|---|
Nom du produit |
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide |
Formule moléculaire |
C25H22IN2OP |
Poids moléculaire |
524.3 g/mol |
Nom IUPAC |
1-methyl-N-(triphenyl-λ5-phosphanylidene)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C25H22N2OP.HI/c1-27-19-11-12-21(20-27)25(28)26-29(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clé InChI |
OZBXMACVDMGHHH-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Synonymes |
Pyridinium, 1-methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)-, iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



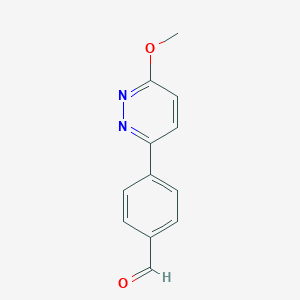
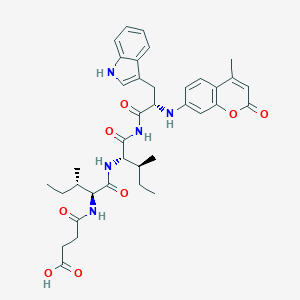
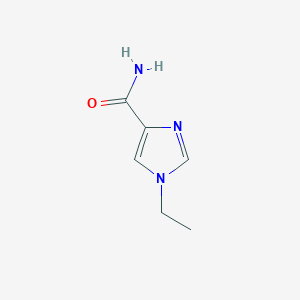
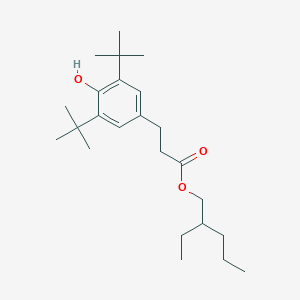
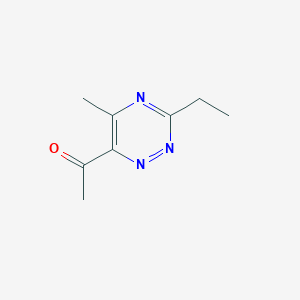
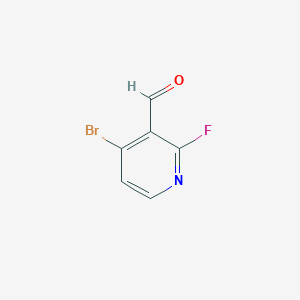
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
